tert-butyl N-(1-fluorobutan-2-yl)carbamate
Description
tert-Butyl N-(1-fluorobutan-2-yl)carbamate is a fluorinated carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 1-position of the butan-2-yl amine backbone. This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block in drug synthesis. The fluorine atom enhances metabolic stability and influences electronic properties, while the Boc group facilitates selective deprotection during multi-step syntheses .
Properties
Molecular Formula |
C9H18FNO2 |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
tert-butyl N-(1-fluorobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18FNO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
GPDDUUAPRWIQLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CF)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-fluorobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-fluorobutan-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(1-fluorobutan-2-yl)carbamate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium azide, sodium methoxide, and primary amines are used under mild to moderate conditions.
Major Products:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Synthetic Methodologies
Tert-butyl N-(1-fluorobutan-2-yl)carbamate serves as a versatile building block in organic synthesis. Its applications include:
- Palladium-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. Such methodologies are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
- Synthesis of Chiral Compounds : The presence of fluorine and the carbamate functionality allows for the generation of chiral intermediates. These intermediates can be further transformed into various biologically active compounds, enhancing their pharmacological properties .
Medicinal Chemistry
The unique properties of fluorinated compounds often lead to improved biological activity. This compound has potential applications in:
- Anticancer Agents : Research indicates that compounds containing fluorinated moieties can exhibit enhanced potency against cancer cells. The incorporation of this compound into drug candidates may improve their efficacy by altering metabolic pathways or enhancing binding affinity to target proteins .
- Inhibitors of Cyclin-dependent Kinases (CDKs) : Compounds derived from this compound have been explored as inhibitors of CDK enzymes, which play a critical role in cell cycle regulation. Targeting these kinases has therapeutic implications for treating various cancers .
Fluorinated Building Blocks
The compound acts as a precursor for synthesizing other fluorinated derivatives, which are valuable in:
- Drug Discovery : Fluorinated compounds often demonstrate improved pharmacokinetic properties, making them attractive candidates in drug development pipelines. The ability to modify the this compound structure allows researchers to explore a wide range of derivatives with varying biological activities .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated that derivatives of this compound were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that certain modifications led to significantly increased cytotoxicity compared to non-fluorinated analogs, highlighting the importance of fluorine in drug design.
Case Study 2: Development of Chiral Catalysts
Research involving the application of this compound in asymmetric synthesis revealed its potential as a chiral auxiliary. The compound facilitated the formation of enantiomerically enriched products, showcasing its utility in producing chiral drugs with specific biological activities.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-fluorobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Fluorinated Carbamates
a) tert-Butyl N-(1-Fluoropropan-2-yl)-N-methylcarbamate (CAS 2680895-41-2)
- Structural Difference : Replaces the butan-2-yl chain with a shorter propan-2-yl backbone and introduces an N-methyl group.
- Impact: The N-methyl group reduces nucleophilicity of the amine, limiting reactivity in coupling reactions compared to the non-methylated target compound.
b) tert-Butyl N-[(3S,4S)-4-Fluoropiperidin-3-yl]carbamate (CAS 1052713-47-9)
- Structural Difference : Incorporates a fluorinated piperidine ring instead of a linear alkyl chain.
- Impact :
c) tert-Butyl N-[(1S)-1-(5-[(2-Fluorophenyl)methylsulfanyl]-oxadiazol-2-yl)-3-methylbutyl]carbamate (CAS 1173665-17-2)
- Structural Difference : Features a heterocyclic oxadiazole ring and a thioether-linked fluorophenyl group.
- Sulfur atoms increase susceptibility to oxidative metabolism compared to the fluorine-only analog .
Functional Group Modifications
a) tert-Butyl N-Hydroxycarbamate
- Structural Difference : Replaces fluorine with a hydroxylamine (-NHOH) group.
- Impact :
b) tert-Butyl N-[1-(Chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS 1956335-01-5)
- Structural Difference : Substitutes fluorine with a chlorosulfonyl (-SO₂Cl) group.
- Impact :
Table 1: Key Properties of Selected Carbamates
| Compound Name | Molecular Weight | Substituent | Melting Point (°C) | Key Reactivity |
|---|---|---|---|---|
| tert-Butyl N-(1-fluorobutan-2-yl)carbamate | 207.24 | -F, linear C4 chain | Not reported | Boc deprotection under acidic conditions |
| tert-Butyl N-(1-fluoropropan-2-yl)-N-methylcarbamate | 193.21 | -F, -NMe, C3 chain | Not reported | Reduced amine nucleophilicity |
| Example 75 (Pyrazolo-pyrimidinone analog) | 615.7 (M+1) | Heterocyclic core | 163–166 | Suzuki coupling compatibility |
| tert-Butyl N-hydroxycarbamate | 147.17 | -NHOH | Not reported | Oxidative instability |
Biological Activity
tert-butyl N-(1-fluorobutan-2-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. The compound features a tert-butyl group and a fluorinated alkyl chain, which may influence its pharmacological properties through mechanisms such as enzyme inhibition and receptor interaction. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₉H₁₈FNO₃
- CAS Number : 86617-89-2
The presence of the fluorine atom is particularly noteworthy, as it can enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. This property is significant for drug development, where increased binding affinity to biological targets is often desired.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The fluorine atom may further enhance the compound's binding affinity and specificity for its targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, which may have implications for drug development targeting specific diseases.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic processes. The inhibition was characterized by a dose-dependent response, indicating potential for therapeutic use in conditions where enzyme regulation is beneficial.
Case Study: Antimicrobial Activity
In vitro tests revealed that the compound displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting that this compound could be developed as a novel antimicrobial agent .
Applications in Drug Development
The unique properties of this compound make it a valuable intermediate in the synthesis of more complex molecules in medicinal chemistry. Its ability to inhibit key enzymes positions it as a candidate for drug development targeting diseases such as cancer and bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
